REACTION_CXSMILES
|
C(OC(=O)[C:5]([C:15](=[O:17])[CH3:16])([CH2:12][CH2:13][CH3:14])[CH2:6][C:7]([O:9]CC)=[O:8])C.Cl>[Cl-].[Na+].O>[C:15]([CH:5]([CH2:12][CH2:13][CH3:14])[CH2:6][C:7]([OH:9])=[O:8])(=[O:17])[CH3:16] |f:2.3.4|
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Name
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2-acetyl-2-propyl-succinic acid diethyl ester
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Quantity
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35 g
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Type
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reactant
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Smiles
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C(C)OC(C(CC(=O)OCC)(CCC)C(C)=O)=O
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
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Smiles
|
Cl
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Name
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brine
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Quantity
|
100 mL
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Type
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solvent
|
Smiles
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[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture is extracted with EtOAc (4×150 ml)
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Type
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EXTRACTION
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Details
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the combined extracts are extracted with 2N aqueous NaOH solution (4×100 ml)
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Type
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TEMPERATURE
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Details
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The NaOH solution is then cooled to 0° C.
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Type
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EXTRACTION
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Details
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The mixture is extracted with EtOAc (4×200 ml)
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Type
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WASH
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Details
|
the combined extracts are washed with brine (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
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Details
|
evaporated in vacuo, which
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(CC(=O)O)CCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |